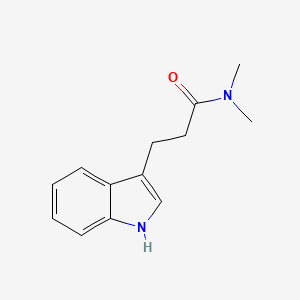![molecular formula C8H11ClN4O2 B7459348 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)
4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide, also known as CAPC, is a chemical compound that has shown potential in various scientific research applications. It is a pyrazole derivative that has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has been studied for its potential in various scientific research applications. It has been reported to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammation. 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has been studied for its potential in the treatment of bacterial infections.
Wirkmechanismus
The mechanism of action of 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation. MMPs are enzymes that play a role in the degradation of extracellular matrix proteins, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of prostaglandins, which are involved in inflammation. 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has also been reported to reduce the expression of MMPs, which are involved in cancer cell invasion and metastasis. 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the growth of bacterial cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have good yields. 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have low toxicity in animal models. However, there are also limitations to using 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has also been reported to have poor solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action. Understanding how 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide works can help to identify new targets for drug development. Another direction is to study its potential in combination with other drugs. 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have synergistic effects with other drugs in some studies. Finally, more research is needed to determine the optimal dosage and administration of 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide for different applications.
Conclusion:
In conclusion, 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that has shown potential in various scientific research applications. It has been synthesized using different methods and has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, but also has limitations. Future research on 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide should focus on further investigating its mechanism of action, studying its potential in combination with other drugs, and determining the optimal dosage and administration for different applications.
Synthesemethoden
4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide can be synthesized using different methods. One of the methods involves the reaction of 4-amino-1-ethyl-1H-pyrazole-3-carboxamide with chloroacetyl chloride in the presence of a base. Another method involves the reaction of 4-chloroacetylpyrazole with ethyl hydrazinecarboxylate. Both methods have been reported to yield 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide in good yields.
Eigenschaften
IUPAC Name |
4-[(2-chloroacetyl)amino]-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O2/c1-2-13-4-5(11-6(14)3-9)7(12-13)8(10)15/h4H,2-3H2,1H3,(H2,10,15)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLXGJZHMIFQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7459301.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
![1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)
![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)
![4-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B7459316.png)

![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)
![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)
![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)